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molecular formula C12H12ClNO B8346480 4-Chloromethyl-2-(3,5-dimethylphenyl)oxazole

4-Chloromethyl-2-(3,5-dimethylphenyl)oxazole

Cat. No. B8346480
M. Wt: 221.68 g/mol
InChI Key: ZFNZIANOLKQGCB-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 31, 3,5-dimethylbenzamide was allowed to react with 1,3-dichloroacetone to give 4-chloromethyl-2-(3,5-dimethylphenyl)oxazole. The yield was 52%. Recrystallization from isopropyl ether gave colorless needles, mp 76-77° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([NH2:7])=[O:6].[Cl:12][CH2:13][C:14]([CH2:16]Cl)=O>>[Cl:12][CH2:13][C:14]1[N:7]=[C:5]([C:4]2[CH:8]=[C:9]([CH3:11])[CH:10]=[C:2]([CH3:1])[CH:3]=2)[O:6][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)N)C=C(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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